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molecular formula C15H19NO5 B8768946 Methyl 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Methyl 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Cat. No. B8768946
M. Wt: 293.31 g/mol
InChI Key: AFTYPDGGRQCPRG-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

The mixture of 1-(2,4-dimethoxyphenyl)methanamine (5.2 g, 32 mmol) and 2-methylene-succinic acid dimethyl ester (5.0 g, 32 mmol) in MeOH (200 mL) was stirred at 30° C. for 10 hours. The solvent was removed under reduced pressure. The residue was recrystallized by petroleum ether to afford compound methyl 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylate. 1H NMR (400 MHz, CDCl3) δ 7.13˜7.14 (m, 1H), 6.43-6.45 (m, 2H), 4.41-4.42 (m, 2H), 3.79-3.82 (m, 6H), 3.69 (s, 3H), 3.46-3.49 (m, 2H), 3.19-3.23 (m, 2H), 2.70-2.77 (m, 1H). MS ESI calc'd. for C15H20NO5 [M+H]+ 294. found 294.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH2:11][NH2:12].[CH3:13][O:14][C:15](=[O:23])[C:16](=[CH2:22])[CH2:17][C:18](OC)=[O:19]>CO>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH2:11][N:12]1[C:18](=[O:19])[CH2:17][CH:16]([C:15]([O:14][CH3:13])=[O:23])[CH2:22]1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)CN
Name
Quantity
5 g
Type
reactant
Smiles
COC(C(CC(=O)OC)=C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was stirred at 30° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized by petroleum ether

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC1=C(CN2CC(CC2=O)C(=O)OC)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09242984B2

Procedure details

The mixture of 1-(2,4-dimethoxyphenyl)methanamine (5.2 g, 32 mmol) and 2-methylene-succinic acid dimethyl ester (5.0 g, 32 mmol) in MeOH (200 mL) was stirred at 30° C. for 10 hours. The solvent was removed under reduced pressure. The residue was recrystallized by petroleum ether to afford compound methyl 1-(2,4-dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylate. 1H NMR (400 MHz, CDCl3) δ 7.13˜7.14 (m, 1H), 6.43-6.45 (m, 2H), 4.41-4.42 (m, 2H), 3.79-3.82 (m, 6H), 3.69 (s, 3H), 3.46-3.49 (m, 2H), 3.19-3.23 (m, 2H), 2.70-2.77 (m, 1H). MS ESI calc'd. for C15H20NO5 [M+H]+ 294. found 294.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH2:11][NH2:12].[CH3:13][O:14][C:15](=[O:23])[C:16](=[CH2:22])[CH2:17][C:18](OC)=[O:19]>CO>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH2:11][N:12]1[C:18](=[O:19])[CH2:17][CH:16]([C:15]([O:14][CH3:13])=[O:23])[CH2:22]1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)CN
Name
Quantity
5 g
Type
reactant
Smiles
COC(C(CC(=O)OC)=C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was stirred at 30° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized by petroleum ether

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC1=C(CN2CC(CC2=O)C(=O)OC)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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